Benzylethyldimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylethyldimethylammonium chloride is a quaternary ammonium compound with the molecular formula C11H18ClN. It is a white crystalline solid known for its excellent solubility in polar solvents and high catalytic activity. This compound is widely used as a phase transfer catalyst, facilitating the transfer of ions from one phase to another, which is crucial in various organic synthesis reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzylethyldimethylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with ethyldimethylamine in the presence of a solvent such as acetone. The reaction is typically carried out at a moderate temperature to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar quaternization process but on a larger scale. The use of a single solvent like acetone is preferred due to its ability to be recycled, thus reducing production costs and environmental impact. The reaction conditions are optimized to achieve high yield and minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Benzylethyldimethylammonium chloride undergoes various types of chemical reactions, including:
Quaternization: The formation of quaternary ammonium salts.
Oxidation: The loss of electrons or an increase in oxidation state.
Common Reagents and Conditions
Quaternization: Benzyl chloride and ethyldimethylamine in acetone.
Alkylation: Alkyl halides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
The major products formed from these reactions include various quaternary ammonium salts, alkylated compounds, and oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Benzylethyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions that involve ionic species.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzylethyldimethylammonium chloride involves its ability to bind to the phospholipids and proteins of microbial cell membranes. This binding impairs membrane permeability, leading to the disruption of essential cellular processes and ultimately causing cell death. This mechanism is particularly effective against a wide range of microorganisms, making it a potent antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyltriethylammonium chloride
- Benzyltrimethylammonium chloride
- Benzylbenzyldimethylammonium chloride
Uniqueness
Benzylethyldimethylammonium chloride is unique due to its specific molecular structure, which imparts high catalytic activity and selectivity. Its ability to act as a phase transfer catalyst and its broad-spectrum antimicrobial properties set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
5197-80-8 |
---|---|
Molekularformel |
C11H18N.Cl C11H18ClN |
Molekulargewicht |
199.72 g/mol |
IUPAC-Name |
benzyl-ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C11H18N.ClH/c1-4-12(2,3)10-11-8-6-5-7-9-11;/h5-9H,4,10H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IUHDTQIYNQQIBP-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Physikalische Beschreibung |
10-30% Aqueous solution: Liquid with a bland odor; [P.B. Gast and Sons MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.